molecular formula C8H16ClNO3 B14849535 Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride

Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride

Cat. No.: B14849535
M. Wt: 209.67 g/mol
InChI Key: PWPMXRSIQSGBNW-UHFFFAOYSA-N
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Description

Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, an amino group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with ethyl aminoacetate under specific conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 2-amino-2-(oxolan-2-yl)acetate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7(9)6-4-3-5-12-6;/h6-7H,2-5,9H2,1H3;1H

InChI Key

PWPMXRSIQSGBNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCO1)N.Cl

Origin of Product

United States

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